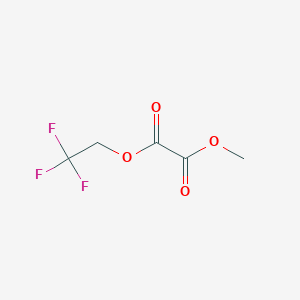

Methyl 2,2,2-trifluoroethyl oxalate

Description

Properties

IUPAC Name |

1-O-methyl 2-O-(2,2,2-trifluoroethyl) oxalate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5F3O4/c1-11-3(9)4(10)12-2-5(6,7)8/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSNCGGSHECUXPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=O)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5F3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Preparative Strategies for Methyl 2,2,2 Trifluoroethyl Oxalate

Established Reaction Pathways for the Synthesis of Methyl 2,2,2-trifluoroethyl oxalate (B1200264)

Established synthetic strategies for producing unsymmetrical oxalate esters like Methyl 2,2,2-trifluoroethyl oxalate generally fall into two primary categories: a two-step sequence involving a monoalkyl oxalate intermediate, or a direct acylation using a reactive oxalate derivative.

One common approach begins with the partial hydrolysis of a symmetric dialkyl oxalate, such as dimethyl oxalate, to yield a monoalkyl oxalate salt. This process, often carried out in aqueous media with a base like sodium hydroxide, selectively saponifies one of the two ester groups. The resulting monomethyl oxalate can then be isolated and subsequently esterified with 2,2,2-trifluoroethanol. This second step typically requires a coupling agent to facilitate the formation of the ester bond with the fluorinated alcohol.

Alternatively, a more direct route involves the use of a reactive mono-ester of oxalyl chloride. Methyl oxalyl chloride, a key intermediate, can be synthesized by the reaction of oxalyl chloride with methanol. chemicalbook.com This acyl chloride is then reacted with 2,2,2-trifluoroethanol. This reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of the fluorinated alcohol attacks the carbonyl carbon of the acyl chloride, leading to the formation of this compound and hydrogen chloride as a byproduct. To neutralize the generated HCl, a non-nucleophilic base is typically added to the reaction mixture.

Development of Novel Synthetic Approaches and Route Optimization

Recent advancements in synthetic methodology have focused on improving the efficiency, selectivity, and environmental footprint of unsymmetrical oxalate synthesis. One area of development is the use of catalytic transesterification. This approach involves the direct reaction of a symmetric dialkyl oxalate, like dimethyl oxalate, with a less volatile alcohol, in this case, 2,2,2-trifluoroethanol, in the presence of a catalyst. The equilibrium of the reaction is driven towards the formation of the mixed ester by the removal of the more volatile alcohol (methanol) by-product.

Another innovative strategy is catalytic oxidative carbonylation. This method constructs the oxalate ester directly from an enol ether or alkene derivative, carbon monoxide, and the constituent alcohols. For a compound like Ethyl 2,2,2-trifluoroethyl oxalate, a close analog, this process utilizes a catalyst system composed of a metal salt (e.g., palladium, rhodium) in combination with an amine base and a metal oxidant under elevated temperature and pressure. orgsyn.org This approach offers a convergent synthesis but requires specialized high-pressure equipment.

Optimization of existing routes has also been a focus. For instance, in the synthesis of monoalkyl oxalates, careful control of reaction temperature and the use of co-solvents like tetrahydrofuran (B95107) (THF) have been shown to improve yields, especially for bulkier substrates. biorxiv.org For acyl chloride-based routes, the choice of base and solvent is critical to prevent side reactions and ensure high conversion to the desired product.

Comparative Analysis of Synthetic Efficiencies and Selectivities

A direct comparative analysis of the various synthetic routes to this compound is limited by the availability of specific yield and selectivity data in the scientific literature for this particular compound. However, a qualitative comparison based on the synthesis of analogous unsymmetrical oxalates can be made.

| Synthetic Pathway | Key Reagents | Advantages | Disadvantages |

| Monoalkyl Oxalate Route | Dimethyl oxalate, NaOH, 2,2,2-trifluoroethanol, Coupling agent | Utilizes readily available starting materials. Stepwise nature allows for purification of intermediates. | Two-step process can be less atom-economical. Requires the use of coupling agents which can be expensive. |

| Acyl Chloride Route | Oxalyl chloride, Methanol, 2,2,2-trifluoroethanol, Base | High reactivity of methyl oxalyl chloride often leads to high yields and faster reaction times. | Oxalyl chloride and methyl oxalyl chloride are corrosive and moisture-sensitive. Generates stoichiometric amounts of salt waste. |

| Catalytic Transesterification | Dimethyl oxalate, 2,2,2-trifluoroethanol, Catalyst | Potentially more atom-economical and environmentally friendly due to the use of a catalyst. | Can require specific catalysts and conditions to achieve high selectivity for the unsymmetrical product over the symmetrical bis(2,2,2-trifluoroethyl) oxalate. Equilibrium control is crucial. |

| Catalytic Oxidative Carbonylation | Alkene/Enol ether, CO, Methanol, 2,2,2-trifluoroethanol, Catalyst system | Convergent and potentially highly efficient. | Requires specialized high-pressure equipment and a complex catalyst system. May have limited substrate scope. |

Chemical Reactivity and Mechanistic Investigations of Methyl 2,2,2 Trifluoroethyl Oxalate

Electrophilic and Nucleophilic Reactivity Patterns of Methyl 2,2,2-trifluoroethyl oxalate (B1200264)

The reactivity of methyl 2,2,2-trifluoroethyl oxalate is dominated by the electrophilic nature of its two carbonyl carbons. The electron-withdrawing effect of the adjacent trifluoroethoxyl and methoxy (B1213986) groups polarizes the carbon-oxygen double bonds, creating partial positive charges on the carbonyl carbons. This makes them susceptible to attack by nucleophiles, which are species with an available pair of electrons. researchgate.net

The molecule itself does not possess significant nucleophilic character. While the oxygen atoms of the carbonyl and ether linkages have lone pairs of electrons, their availability for donation is diminished by the inductive effect of the trifluoromethyl group and the resonance delocalization within the oxalate moiety. Therefore, reactions where this compound acts as a nucleophile are not commonly observed.

The primary reactivity pattern involves the attack of a nucleophile on one of the electrophilic carbonyl centers. A wide range of nucleophiles can react with this compound, including:

Oxygen nucleophiles: Alcohols, water, and alkoxides can attack the carbonyl carbons, leading to transesterification or hydrolysis reactions.

Nitrogen nucleophiles: Amines (primary and secondary) are potent nucleophiles that readily react to form amides.

Carbon nucleophiles: Organometallic reagents (e.g., Grignard reagents, organolithium compounds) and enolates can form new carbon-carbon bonds by attacking the carbonyl groups.

Sulfur nucleophiles: Thiols and thiolates can react to form thioesters.

The two carbonyl groups of the oxalate moiety exhibit different electrophilicity. The carbonyl carbon attached to the trifluoroethoxy group is expected to be more electrophilic than the one attached to the methoxy group due to the stronger electron-withdrawing nature of the trifluoroethyl group compared to the methyl group. This differential reactivity can potentially be exploited for selective functionalization.

Table 1: Predicted Relative Reactivity of Carbonyl Groups in this compound

| Carbonyl Group | Attached Group | Predicted Relative Electrophilicity |

| C1 | Methoxy (-OCH3) | Less Electrophilic |

| C2 | Trifluoroethoxy (-OCH2CF3) | More Electrophilic |

Elucidation of Reaction Mechanisms in Organic Transformations

The reactions of this compound with nucleophiles generally proceed through a nucleophilic acyl substitution mechanism. This mechanism involves the formation of a tetrahedral intermediate. solubilityofthings.com

Mechanistic Studies of Substitution Reactions Involving the Trifluoromethyl Group

Direct substitution of the trifluoromethyl group itself is not a typical reaction pathway under standard nucleophilic acyl substitution conditions. The carbon-fluorine bonds are exceptionally strong, and the trifluoromethyl group is a poor leaving group. However, the influence of the trifluoromethyl group on the reactivity of the adjacent carbonyl is the central aspect of its chemistry.

In reactions with nucleophiles, the trifluoroethoxy group (-OCH2CF3) or the methoxy group (-OCH3) acts as the leaving group. The stability of the leaving group is a crucial factor in determining the reaction rate. The trifluoroethoxide anion is a better leaving group than the methoxide (B1231860) anion due to the stabilization of the negative charge by the electron-withdrawing trifluoromethyl group. This further supports the notion that the carbonyl carbon attached to the trifluoroethoxy group is more susceptible to nucleophilic attack.

Mechanistic Pathways of Condensation Reactions

Condensation reactions involving this compound typically occur with nucleophiles, leading to the formation of a new bond and the elimination of a small molecule, such as an alcohol. A prime example is the reaction with amines to form amides.

The mechanism of this condensation reaction follows the general steps of nucleophilic acyl substitution:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of the oxalate.

Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient, high-energy tetrahedral intermediate where the carbonyl carbon is sp3-hybridized. solubilityofthings.com

Leaving Group Departure: The tetrahedral intermediate collapses, and either the methoxy or the trifluoroethoxy group departs as a leaving group, regenerating the carbon-oxygen double bond.

Proton Transfer: A final proton transfer step often occurs to yield the neutral amide product and the corresponding alcohol.

The choice of which ester group reacts first can be influenced by steric and electronic factors, as well as the reaction conditions.

Investigation of Reaction Intermediates and Transition States

The key reaction intermediate in the reactions of this compound is the tetrahedral intermediate. solubilityofthings.com This species is typically short-lived and not directly observable under normal reaction conditions. Its existence is inferred from kinetic studies and computational modeling.

The transition state for the formation of the tetrahedral intermediate is the highest energy point on the reaction coordinate for that step. The structure of the transition state resembles the tetrahedral intermediate, with the nucleophile partially bonded to the carbonyl carbon and the carbon-oxygen double bond partially broken. The energy of this transition state determines the rate of the reaction. The electron-withdrawing trifluoromethyl group is expected to stabilize the developing negative charge on the carbonyl oxygen in the transition state, thereby lowering the activation energy and accelerating the reaction.

Table 2: Key Species in the Reaction of this compound with a Nucleophile (Nu)

| Species | Description | Hybridization of Carbonyl Carbon |

| Reactant | This compound | sp2 |

| Transition State | Partially formed bond between Nu and C, partially broken C=O bond | Approaching sp3 |

| Tetrahedral Intermediate | Fully formed bond between Nu and C, single C-O bond | sp3 |

| Product | Substituted product | sp2 |

Kinetic Studies and Thermodynamic Profiles of Key Reactions

Kinetic Studies: The rate of reaction of this compound with a given nucleophile is expected to be faster than that of its non-fluorinated analog, dimethyl oxalate. This is due to the enhanced electrophilicity of the carbonyl carbons caused by the inductive effect of the trifluoromethyl group. Kinetic studies on related fluorinated esters have confirmed this trend. The reaction rate would also depend on the nucleophilicity of the attacking species, the solvent, and the temperature.

Table 3: Predicted Relative Rate Constants for the Reaction with a Standard Nucleophile

| Compound | Relative Rate Constant (k_rel) |

| Dimethyl oxalate | 1 |

| Methyl ethyl oxalate | >1 |

| This compound | >>1 |

Note: The values in this table are hypothetical and for illustrative purposes to show the expected trend.

A reaction coordinate diagram for a single nucleophilic acyl substitution on this compound would show two transition states and one tetrahedral intermediate. The first transition state corresponds to the nucleophilic attack, and the second to the departure of the leaving group. The relative heights of these barriers would determine the rate-determining step of the reaction.

Applications of Methyl 2,2,2 Trifluoroethyl Oxalate in Advanced Organic Synthesis

Reagent for the Construction of Substituted Oxamide (B166460) Derivatives

One of the most well-documented applications of methyl 2,2,2-trifluoroethyl oxalate (B1200264) is in the synthesis of oxamides, a structural motif present in numerous biologically active compounds and functional materials. The reagent's high reactivity allows for efficient amide bond formation under mild conditions.

One-Pot Parallel Synthesis of Unsymmetrical N¹,N²-substituted Aliphatic Oxamides

Methyl 2,2,2-trifluoroethyl oxalate is a key reagent in the one-pot parallel synthesis of unsymmetrical N¹,N²-substituted aliphatic oxamides. This method provides a straightforward and efficient route to a diverse range of oxamides, which are of significant interest in medicinal chemistry and materials science. The process typically involves the sequential addition of two different amines to the oxalate reagent. The high reactivity of this compound allows for the first amidation to occur selectively at one of the ester groups, followed by the reaction of the second amine with the remaining ester functionality. This approach avoids the need for isolation of the intermediate mono-amidoester, thereby simplifying the synthetic procedure and enabling high-throughput synthesis.

The synthesis of a library of unsymmetrical N¹,N²-substituted aliphatic oxamides has been successfully achieved using this methodology, demonstrating its broad applicability. The reaction tolerates a wide range of primary and secondary aliphatic amines, including those with considerable steric bulk.

| Amine 1 | Amine 2 | Product (Unsymmetrical Oxamide) |

| Isopropylamine | Cyclohexylamine | N¹-isopropyl-N²-cyclohexyloxalamide |

| Benzylamine | Diethylamine | N¹-benzyl-N²,N²-diethyloxalamide |

| Pyrrolidine | Piperidine | 1,1'-(Oxalyl)bis(pyrrolidine-co-piperidine) |

This table represents a conceptual illustration of the types of unsymmetrical oxamides that can be synthesized and does not represent actual experimental data from a specific cited source.

Synthesis of Sterically Hindered Aliphatic Oxamides

The synthesis of sterically hindered aliphatic oxamides presents a significant challenge in organic synthesis due to the low reactivity of bulky amines. researchgate.net this compound has proven to be an exceptionally effective reagent for overcoming this challenge. researchgate.net The enhanced electrophilicity of the carbonyl carbons in this reagent facilitates the nucleophilic attack by sterically demanding amines, enabling the formation of oxamides that are difficult to access using traditional coupling agents. researchgate.net

This methodology has been successfully employed in the synthesis of dendrimers and other complex architectures where the formation of amide bonds between hindered building blocks is a critical step. researchgate.netnih.gov The ability to construct such sterically congested structures opens up new avenues for the design and synthesis of novel functional materials and macromolecules. researchgate.netnih.gov

Utilization in Diverse Organic Transformations and Functional Group Manipulations

The high reactivity of this compound extends beyond oxamide synthesis, making it a valuable tool for a variety of other organic transformations and functional group manipulations. The trifluoroethyl group acts as a potent activating group, rendering the oxalate moiety susceptible to nucleophilic attack by a wide range of nucleophiles. This reactivity can be harnessed for various synthetic purposes.

While specific, extensively documented examples for this compound in a broad range of diverse transformations are still emerging in the literature, the reactivity profile of analogous fluorinated esters suggests its potential in several areas. For instance, related compounds like 2,2,2-trifluoroethyl formate (B1220265) are known to be excellent formylating agents for alcohols, amines, and N-hydroxylamines due to the activating effect of the trifluoroethyl group. organic-chemistry.org This suggests that this compound could similarly serve as an effective acylating agent for the introduction of the methoxalyl group onto various nucleophiles.

Furthermore, the general principle of using fluorinated esters as reactive electrophiles indicates that this compound could potentially be employed in:

Esterification and Transesterification Reactions: Acting as an activated form of oxalic acid for the synthesis of other esters under mild conditions.

Acylation of Carbanions: Reacting with organometallic reagents or enolates to form α-keto esters, which are valuable synthetic intermediates.

Protecting Group Chemistry: The methoxalyl group could potentially be used as a protecting group for alcohols or amines, with the advantage of being readily cleaved under specific conditions.

Further research is needed to fully explore and document the synthetic potential of this compound in these and other diverse organic transformations.

Contributions to Combinatorial Chemistry and Library Synthesis

The properties of this compound make it a highly suitable reagent for applications in combinatorial chemistry and the synthesis of compound libraries. uomustansiriyah.edu.iqnih.govnih.gov Combinatorial chemistry aims to rapidly generate large and diverse collections of molecules for high-throughput screening in drug discovery and materials science. uomustansiriyah.edu.iqnih.govnih.gov

The one-pot synthesis of unsymmetrical oxamides using this reagent is a prime example of its utility in library synthesis. nih.gov By systematically varying the two amine building blocks, large and diverse libraries of oxamides can be efficiently prepared in a parallel fashion. nih.gov This approach significantly accelerates the discovery of new lead compounds with desired biological activities or material properties.

The key advantages of using this compound in combinatorial synthesis include:

High Reactivity: Enabling rapid and efficient reactions with a broad range of building blocks.

Mild Reaction Conditions: Compatibility with a variety of functional groups, allowing for greater diversity in the synthesized library.

Suitability for Automation: The one-pot nature of the reactions makes them amenable to automated synthesis platforms.

The application of this reagent in combinatorial chemistry is not limited to oxamide libraries. Its potential for use in other diverse transformations opens up the possibility of generating libraries of other classes of compounds, further expanding its impact on modern chemical research. nih.gov

Research on Methyl 2,2,2 Trifluoroethyl Oxalate in Advanced Electrochemical Systems

Integration as an Electrolyte Component in Lithium-Ion Batteries

Formulation within Fluorinated Electrolyte Systems

Methyl 2,2,2-trifluoroethyl oxalate (B1200264) has been identified as a promising oxalate-based additive for electrolytes in batteries that cycle lithium ions. mdpi.comipqwery.com A patent application outlines its use as part of a group of oxalate compounds within an electrolyte formulation that also includes an organic solvent and a lithium salt. mdpi.comipqwery.com This formulation is specifically proposed for batteries utilizing a positive electrode with an electroactive material containing a lithium- and manganese-containing oxide. mdpi.comipqwery.com

Fluorinated compounds are frequently investigated for their ability to enhance the properties of electrolytes, such as thermal and electrochemical stability. researchgate.net The introduction of fluorine-containing additives is a key strategy for developing safer and better-performing batteries. researchgate.net

Below is a table summarizing the general composition of an electrolyte system incorporating such oxalate-based additives, based on patent literature.

| Component | Type | Example from Group |

| Solvent | Organic Solvent | - |

| Salt | Lithium Salt | - |

| Additive | Oxalate-Based Additive | Methyl 2,2,2-trifluoroethyl oxalate |

This table illustrates the general components of an electrolyte formulation as described in patent literature proposing the use of this compound.

Contributions to High-Voltage Stable Electrolytes

The development of electrolytes stable at high voltages is crucial for next-generation lithium-ion batteries that employ high-energy cathode materials, such as those based on LiNi₀.₅Mn₁.₅O₄. nih.gov One of the primary strategies to achieve this stability is the introduction of functional additives to the electrolyte solution. nih.gov Fluorinated compounds, in particular, are known to enhance oxidative stability, making them suitable for high-voltage applications. acs.org

While specific studies detailing the high-voltage contribution of this compound are not widely available, its inclusion in a class of additives for lithium- and manganese-containing oxide cathodes suggests its intended use in systems that operate at elevated potentials. mdpi.comipqwery.com The general principle is that such additives can preferentially decompose on the electrode surfaces to form protective layers, preventing the sustained decomposition of the main electrolyte solvents at high voltages. nih.gov

Interfacial Phenomena and Electrode Passivation Studies

The performance and longevity of lithium-ion batteries are critically dependent on the formation of stable passivation layers on the surfaces of both the anode and the cathode. These layers, known as the Solid Electrolyte Interphase (SEI) and Cathode Electrolyte Interphase (CEI), respectively, are formed from the decomposition products of the electrolyte.

Influence on Solid Electrolyte Interphase (SEI) Formation and Chemical Composition

The SEI must be electronically insulating but ionically conductive to allow for the efficient transport of lithium ions while preventing further electrolyte decomposition. nih.gov The composition of the SEI is heavily influenced by the electrolyte's components, including its solvents, salts, and additives. nih.gov

Research into related fluorinated additives like fluoroethylene carbonate (FEC) has shown they contribute to the formation of a uniform and stable SEI enriched with lithium fluoride (B91410) (LiF). elsevierpure.com Similarly, additives containing oxalate groups, such as lithium difluoro(oxalato)borate (LiDFOB), are known to form lithium oxalates within the SEI. nih.gov Although direct experimental analysis of the SEI formed specifically from this compound is limited in published literature, it is hypothesized that its decomposition products would contribute to forming a robust and protective passivation layer on the anode. The presence of both fluoride and oxalate precursors in one molecule suggests it could create a complex and potentially highly effective SEI.

Role in Mitigating Parasitic Side Reactions at Electrode-Electrolyte Interfaces

A primary function of electrolyte additives is to suppress the continuous and undesirable parasitic reactions that occur between the electrolyte and the electrodes during cycling. researchgate.net These reactions consume cyclable lithium and electrolyte components, leading to capacity fade and increased impedance.

By forming effective passivation layers (SEI and CEI), additives like this compound are designed to physically block the electrode surfaces from the bulk electrolyte. nih.gov This passivation is crucial for improving the Coulombic efficiency and extending the cycle life of the battery. The fluorinated nature of the compound likely plays a key role in forming a stable, low-permeability interface that effectively mitigates these detrimental side reactions. researchgate.netpnas.orgosti.gov

Advanced Analytical Methodologies for the Characterization of Methyl 2,2,2 Trifluoroethyl Oxalate

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopy is the primary tool for determining the molecular structure of Methyl 2,2,2-trifluoroethyl oxalate (B1200264) and verifying its purity. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Mass Spectrometry (MS) each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-invasive method for tracking the progress of chemical reactions in real time. nih.govchemrxiv.orgmagritek.com For the synthesis of Methyl 2,2,2-trifluoroethyl oxalate, ¹H, ¹³C, and ¹⁹F NMR would be employed to monitor the consumption of reactants and the formation of the product. By acquiring spectra at regular intervals, chemists can gain insights into reaction kinetics, detect the presence of intermediates, and determine the optimal time for reaction completion. magritek.com

The structure of this compound contains distinct chemical environments that give rise to characteristic signals in NMR spectra. Although specific spectral data for this exact compound is not widely published, expected chemical shifts can be predicted based on its structure and data from analogous molecules.

¹H NMR: The proton spectrum is expected to show two main signals: a singlet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, which are coupled to the adjacent fluorine atoms.

¹³C NMR: The carbon spectrum would reveal signals for the methyl carbon, the trifluoroethyl methylene carbon, and the two distinct carbonyl carbons of the oxalate group.

¹⁹F NMR: This spectrum is simplest, likely showing a single triplet signal for the three equivalent fluorine atoms, split by the adjacent methylene protons.

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Coupling with |

|---|---|---|---|

| ¹H (O-CH₃) | ~3.8 | Singlet | N/A |

| ¹H (O-CH₂) | ~4.6 | Quartet | ³J(H,F) |

| ¹³C (O-CH₃) | ~53 | Singlet | N/A |

| ¹³C (O-CH₂) | ~62 | Quartet | ²J(C,F) |

| ¹³C (C=O, ester) | ~158 | Singlet | N/A |

| ¹³C (C=O, oxalate) | ~157 | Singlet | N/A |

Note: Predicted values are based on the analysis of similar fluorinated esters and oxalate compounds.

Vibrational Spectroscopy (IR, Raman) for Molecular Fingerprinting

Infrared (IR) Spectroscopy: The IR spectrum is dominated by strong absorption bands corresponding to the carbonyl (C=O) groups of the ester and oxalate functionalities. Another prominent feature would be the strong absorptions from the C-F bonds of the trifluoroethyl group.

Raman Spectroscopy: While also probing vibrational modes, Raman spectroscopy provides complementary information. The C=O stretching vibrations are also visible in Raman spectra, though typically weaker than in the IR. The symmetrical vibrations of the molecule, however, often give rise to strong Raman signals. researchgate.net

The combination of IR and Raman spectra provides a comprehensive vibrational profile of the molecule. researchgate.net

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

|---|---|---|---|---|

| C=O (Ester/Oxalate) | Stretching | 1740 - 1780 | Strong | Medium-Weak |

| C-F | Stretching | 1100 - 1300 | Very Strong | Weak |

| C-O | Stretching | 1000 - 1250 | Strong | Medium |

Note: Wavenumber ranges are based on characteristic values for fluorinated esters and related oxalate compounds. nih.govcapes.gov.br

Mass Spectrometry for Molecular Weight and Fragment Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides crucial information about a molecule's mass and, by extension, its elemental composition. It also offers structural clues through the analysis of fragmentation patterns. When a molecule of this compound is ionized in a mass spectrometer, it forms a molecular ion (M⁺) whose mass-to-charge ratio (m/z) confirms the molecular weight.

This molecular ion can then break apart into smaller, characteristic fragment ions. The analysis of these fragments helps to piece together the original structure.

Table 3: Predicted Mass Spectrometry Fragments for this compound

| Fragment Ion | Formula | Predicted m/z | Description |

|---|---|---|---|

| [M]⁺ | [C₅H₅F₃O₄]⁺ | 186.01 | Molecular Ion |

| [M - OCH₃]⁺ | [C₄H₂F₃O₃]⁺ | 155 | Loss of a methoxy (B1213986) radical |

| [M - COOCH₃]⁺ | [C₃H₂F₃O₂]⁺ | 127 | Loss of a methyl ester group |

| [CF₃CH₂O]⁺ | [C₂H₂F₃O]⁺ | 99 | Trifluoroethoxy cation |

Note: The fragmentation pattern is predictive and based on common fragmentation pathways for esters.

Chromatographic Separation Techniques for Product Isolation and Quantification

Chromatography is essential for the isolation and purification of this compound from a reaction mixture and for quantifying its purity. Techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC) are standard methods.

For a volatile compound like this compound, Gas Chromatography (GC) , often coupled with a mass spectrometer (GC-MS), is a powerful tool. The sample is vaporized and passed through a column, and the components separate based on their boiling points and interactions with the column's stationary phase. The retention time is a characteristic property used for identification, while the peak area allows for quantification. stackexchange.com

For less volatile impurities or for preparative scale purification, High-Performance Liquid Chromatography (HPLC) might be employed. Separation occurs in a liquid mobile phase that is pumped through a column containing a solid stationary phase. For related compounds like bis(2,2,2-trifluoroethyl) oxalate, silica (B1680970) gel chromatography has been successfully used for purification.

Electrochemical Characterization Methods in Battery Research

The high fluorine content in molecules like this compound suggests potential utility in energy storage applications, particularly as components of non-flammable electrolytes for lithium-ion batteries. Extensive research has been conducted on analogous fluorinated carbonates, such as Methyl (2,2,2-trifluoroethyl) carbonate (FEMC), which improve battery safety and performance by forming a stable solid-electrolyte interphase (SEI) on the electrode surfaces. diva-portal.orgsigmaaldrich.comdiva-portal.org

Cyclic Voltammetry for Redox Behavior Analysis

Cyclic Voltammetry (CV) is a primary electrochemical technique used to investigate the redox behavior of electrolyte components. It measures the current that develops in an electrochemical cell as the voltage is swept back and forth. This analysis reveals the electrochemical stability window of the electrolyte—the voltage range over which it does not undergo oxidation or reduction.

If this compound were to be evaluated as a battery electrolyte additive, CV would be used to:

Determine its oxidation potential on a cathode material.

Determine its reduction potential on an anode material (e.g., graphite).

Assess its ability to form a passivating SEI layer, which is often observed as a reductive current on the first cycle that is absent or diminished in subsequent cycles. diva-portal.org

The results of CV would provide critical insights into whether this compound is electrochemically stable enough for use in a high-voltage lithium-ion battery and whether it contributes favorably to the protective interphase layers on the electrodes. researchgate.net

Table 4: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Methyl (2,2,2-trifluoroethyl) carbonate (FEMC) |

| bis(2,2,2-trifluoroethyl) oxalate |

| 2,2,2-trifluoroethyl trichloromethanesulfonate |

| Methyl trifluoroacetate |

| Lithium |

Electrochemical Impedance Spectroscopy for Interfacial Resistance Determination.

Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique used to probe the electrochemical characteristics of materials and their interfaces. While direct studies on this compound are not extensively available in the reviewed literature, the application of EIS in contexts where this compound might be utilized, such as in advanced electrolyte formulations for lithium-ion batteries, provides a framework for understanding its potential characterization. In such systems, EIS is crucial for determining the interfacial resistance, which is a key parameter governing battery performance, efficiency, and lifespan. researchgate.netyoutube.comyoutube.com

The interfacial resistance arises from the complex interactions at the boundary between the electrode and the electrolyte. This includes the formation of a Solid Electrolyte Interphase (SEI), a passivation layer that forms on the anode surface during the initial charging cycles. youtube.com The composition and properties of the SEI are significantly influenced by the electrolyte components, including additives like fluorinated oxalates.

In a typical EIS experiment on an electrochemical cell, a small amplitude AC voltage or current perturbation is applied over a wide range of frequencies, and the resulting impedance is measured. youtube.com The data is often visualized in a Nyquist plot, which represents the imaginary part of the impedance against the real part. Different electrochemical processes, such as ion migration, charge transfer, and diffusion, manifest as distinct features (e.g., semicircles, lines) in the Nyquist plot at different frequency ranges. youtube.com

The interfacial resistance, often denoted as R_i or R_ct (charge transfer resistance), is typically extracted from the diameter of the semicircle that appears in the mid-to-high frequency region of the Nyquist plot. researchgate.net A smaller diameter generally indicates a lower interfacial resistance, which is desirable for efficient ion transport across the electrode-electrolyte interface. For a hypothetical lithium-ion cell containing this compound as an electrolyte component, EIS could be employed to assess its impact on the interfacial resistance. The analysis would involve assembling a symmetric cell or a full cell and measuring its impedance at various states of charge or after a number of cycles.

Hypothetical EIS Data for an Electrolyte Containing this compound

| Frequency Range (Hz) | Dominant Process | Impedance Feature (Nyquist Plot) | Information Gained |

|---|---|---|---|

| 10^5 - 10^3 | Electrolyte Resistance | High-frequency intercept with real axis | Bulk electrolyte conductivity |

| 10^3 - 1 | Interfacial Processes (SEI and Charge Transfer) | Semicircle(s) | Interfacial resistance (R_i), SEI resistance (R_SEI), Double-layer capacitance (C_dl) |

This table is illustrative and represents typical data obtained from EIS measurements on lithium-ion battery systems. The specific values would depend on the exact cell chemistry and conditions.

By comparing the interfacial resistance of cells with and without this compound, researchers could elucidate the role of this compound in forming a stable and low-resistance SEI. A reduction in the growth of interfacial resistance over cycling would suggest that the additive contributes to a more robust and effective passivation layer, a critical attribute for long-lasting, high-performance batteries. youtube.com

X-ray Photoelectron Spectroscopy (XPS) for Surface Layer Composition Analysis.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique that provides quantitative information about the elemental composition and chemical states of the top few nanometers of a material's surface. rsc.org In the context of electrochemical systems where this compound might be used as an electrolyte additive, XPS is an indispensable tool for analyzing the composition of the Solid Electrolyte Interphase (SEI) formed on electrode surfaces. kratos.comdiva-portal.org The nature of the SEI is a determining factor in battery performance, and understanding its chemical makeup is crucial for designing improved electrolyte formulations.

The principle of XPS involves irradiating a sample with a beam of X-rays, which causes the emission of core-level electrons. rsc.org The kinetic energy of these photoemitted electrons is measured, and from this, their binding energy can be calculated. The binding energy is characteristic of the element and its chemical environment, allowing for the identification of the elements present on the surface and their oxidation states. rsc.orgnih.gov

For an electrode cycled in an electrolyte containing this compound, XPS analysis of the electrode surface (typically the anode) after cycling can reveal the decomposition products of the oxalate that have been incorporated into the SEI. The presence of fluorine- and oxygen-containing species derived from the trifluoroethyl and oxalate groups can be identified by their characteristic peaks in the F 1s and O 1s spectra, respectively.

The analysis would involve carefully disassembling a cycled cell in an inert atmosphere to prevent surface contamination and then transferring the electrode into the ultra-high vacuum chamber of the XPS instrument. kratos.com High-resolution spectra of the relevant elements (e.g., C 1s, O 1s, F 1s, and Li 1s for a lithium-ion battery) would be acquired. Deconvolution of these spectra into their constituent peaks allows for the identification of specific chemical species.

Expected XPS Signatures for SEI Components Derived from this compound

| Element (Core Level) | Expected Chemical Species | Approximate Binding Energy (eV) |

|---|---|---|

| C 1s | C-C/C-H (adventitious carbon) | 284.8 |

| C-O (ethers, alcohols) | 286.5 | |

| C=O (carbonates, oxalates) | 288-290 | |

| C-F3 | ~293 | |

| O 1s | Li2O | ~528.5 |

| Li2CO3 | ~531.5 | |

| Organic C-O/C=O | ~532-534 | |

| F 1s | LiF | ~685 |

This table is illustrative and based on typical binding energies for these functional groups. Precise values can shift depending on the specific chemical environment within the SEI.

The detection of species such as lithium fluoride (B91410) (LiF), lithium carbonate (Li2CO3), and various organic fluorine and oxygen compounds would provide direct evidence of the participation of this compound in the formation of the SEI. diva-portal.orgnih.gov A high concentration of LiF in the SEI is often associated with improved battery stability, as it is a good ionic conductor and electronically insulating. Therefore, XPS results can offer valuable insights into how this specific oxalate derivative contributes to a more favorable SEI composition, ultimately leading to enhanced electrochemical performance. nih.gov

Theoretical and Computational Studies on Methyl 2,2,2 Trifluoroethyl Oxalate

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been employed to investigate the reactivity of oxalate (B1200264) compounds. These methods provide a fundamental understanding of reaction mechanisms and molecular properties.

Theoretical studies have shed light on the reaction mechanisms involving dialkyl oxalates, including structures related to Methyl 2,2,2-trifluoroethyl oxalate. A study investigating the reactivity of various β-amino alcohols with dialkyl oxalates utilized DFT calculations to explore the possible reaction pathways. researchgate.net The research focused on the formation of linear disubstituted oxalamides and cyclic morpholine-2,3-diones. researchgate.net

The computational analysis, performed using the B3LYP exchange-correlation functional with the 6-31G** basis set, examined the mechanistic paths for the formation of these products. researchgate.net The study identified key intermediates and transition states. For instance, the reaction proceeds through an intermediate which is formed via transition states arising from the intermolecular attack of the amino group on the oxalate. researchgate.net

The theoretical results indicated that the reactions are under thermodynamic control, meaning an equilibrium exists between the different species. researchgate.net The relative stability of the final products—linear oxalamides versus cyclic morpholine-2,3-diones—was found to be a determining factor in the reaction's outcome. Specifically, the greater stability of linear disubstituted oxalamides, when formed from primary β-amino alcohols, directs the reaction towards these products. researchgate.net In the case of reactions with N-substituted β-amino alcohols, the energy difference between the resulting linear tetrasubstituted oxalamides and the corresponding morpholine-2,3-diones is smaller, which can lead to mixtures of both. researchgate.net A general mechanism for the conversion of the key intermediate into the final oxalamide and morpholinedione products has been proposed based on these theoretical calculations. researchgate.net

A simple parallel synthesis method for creating unsymmetrical N1,N2-substituted aliphatic oxamides has been developed using methyl (2,2,2-trifluoroethyl) oxalate. researchgate.netresearchgate.net

Based on the conducted searches, specific studies detailing the electronic structure and reactivity descriptors (such as HOMO-LUMO gaps, Mulliken charges, or electrostatic potential maps) for this compound are not available in the public domain. While the DFT studies on its reaction mechanisms inherently calculate the electronic structure, dedicated analyses of its reactivity descriptors have not been found.

Computational Modeling of Electrode-Electrolyte Interfacial Layer Formation

No computational modeling studies concerning the formation of an electrode-electrolyte interfacial layer involving this compound were identified in the provided search results. This type of modeling is critical for understanding battery performance and stability but has not been specifically applied to this compound in the available literature.

Future Research Directions and Emerging Applications of Methyl 2,2,2 Trifluoroethyl Oxalate

Development of Novel Synthetic Transformations and Catalytic Systems

The reactivity of Methyl 2,2,2-trifluoroethyl oxalate (B1200264) makes it a valuable reagent in organic synthesis. One of the notable emerging applications is its use in the synthesis of complex organic molecules.

A significant area of research involves the use of Methyl 2,2,2-trifluoroethyl oxalate in the one-pot parallel synthesis of unsymmetrical N¹,N²-substituted aliphatic oxamides. researchgate.netresearchgate.netresearchgate.net This method has been validated on a diverse set of oxamides, primarily derived from hindered primary and secondary aliphatic amines, yielding products with a high success rate in moderate yields. The development of novel catalytic systems to enhance the efficiency and selectivity of these transformations is a key area of future research. The exploration of both transition-metal and organocatalytic systems could lead to milder reaction conditions, broader substrate scope, and improved yields. For instance, investigating the mechanism of the conversion of intermediates in these reactions can provide insights for designing more effective catalysts. researchgate.net

Future research will likely focus on expanding the library of molecules that can be synthesized using this compound as a building block and developing more sophisticated catalytic systems to control the stereochemistry of the products.

Advanced Electrolyte Design for Next-Generation Energy Storage Technologies

The electrochemical properties of this compound have positioned it as a compound of interest for advanced electrolyte formulations in next-generation energy storage devices, particularly lithium-ion batteries.

A recent patent application has highlighted the potential use of this compound as an oxalate-based additive in electrolytes for batteries that cycle lithium ions. ipqwery.com These electrolytes are particularly aimed at batteries with positive electrodes comprising a lithium- and manganese-containing oxide. ipqwery.com The inclusion of such additives can contribute to the formation of a stable solid electrolyte interphase (SEI), which is crucial for the battery's performance and longevity.

Optimization for Extreme Temperature and High-Voltage Operation

The presence of the trifluoroethyl group in this compound is expected to enhance the thermal and electrochemical stability of electrolytes. Fluorinated compounds are known to be beneficial for high-voltage applications due to their ability to resist oxidation at the cathode surface. acs.org Future research will need to systematically investigate the performance of electrolytes containing this compound under extreme temperature conditions, both high and low. This will involve detailed electrochemical studies to determine the operational window and any improvements in rate capability and capacity retention at these temperatures.

Furthermore, while the patent application suggests its use in high-voltage systems, detailed studies are required to quantify the improvement in cycling performance and coulombic efficiency at voltages exceeding the current standards. ipqwery.com

Strategies for Enhanced Long-Term Cycling Stability

The long-term stability of batteries is intrinsically linked to the stability of the electrolyte and the integrity of the SEI layer. The decomposition of electrolyte components over repeated charge-discharge cycles leads to capacity fade. The addition of fluorinated compounds like this compound is a promising strategy to mitigate these degradation mechanisms.

Future research should focus on in-depth studies of the SEI layer formed in the presence of this compound. Advanced characterization techniques, such as X-ray photoelectron spectroscopy (XPS) and transmission electron microscopy (TEM), will be crucial to understand the composition and morphology of the SEI. This knowledge will enable the rational design of electrolyte formulations with optimized concentrations of this compound to maximize cycling stability and minimize impedance growth over the battery's lifetime.

Exploration in Other Chemical and Materials Science Domains

While the primary focus of current research on this compound appears to be in energy storage and organic synthesis, its unique properties may open doors to other areas of chemical and materials science. For instance, the related compound, bis(2,2,2-trifluoroethyl) oxalate, has been incorporated into polymer composites. fluoromart.com This suggests that this compound could also be explored as a monomer or an additive in polymer science to create materials with tailored properties, such as enhanced thermal stability or specific optical characteristics.

Further research could investigate its potential in the development of functional materials, such as fluorinated coatings with hydrophobic or oleophobic properties, or in the formulation of specialized lubricants. Its role in the development of selective electrodes for sensing applications, similar to its non-methylated counterpart, could also be a fruitful area of investigation. fluoromart.com

Sustainable Synthesis and Application Development Initiatives

As with any chemical compound, the development of sustainable and green synthesis routes for this compound is a critical future research direction. Current synthetic methods for related compounds often involve reagents and conditions that are not environmentally benign. nih.gov Research into catalytic methods that utilize greener solvents, reduce waste generation, and operate under milder conditions will be essential for its large-scale and environmentally responsible production. nih.govrsc.orgresearchgate.net

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.